Cas no 744-59-2 ((S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid)
(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid
- Bz-Gly-Phe-OH
- Hippuryl-Phe-OH
- L-Phenylalanine,N-benzoylglycyl-
- N-BENZOYL-GLY-PHE
- BENZOYL-GLY-L-PHE
- BENZOYL-GLY-PHE
- Einecs 212-016-7
- HIPP-L-PHE
- HIPPURYL-L-PHE
- HIPPURYL-PHE
- hippurylphenylalanine
- N-benzoylglycyl-L-phenylalanine
- Hippuryl-L-phenylalanine
- N-(N-Benzoylglycyl)-L-phenylalanine
- NSC 83250
- NS00042585
- (2S)-3-phenyl-2-[2-(phenylformamido)acetamido]propanoic acid
- AS-68809
- 744-59-2
- Hippuryl-Phe-OH (BZ-Gly-L-Phe-OH)
- MFCD00037265
- HY-137840
- CS-0142329
- SCHEMBL828728
- AKOS016013100
- (2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid
- A865888
- DA-74169
- CCLJGZGVIQBNDH-HNNXBMFYSA-N
-
- MDL: MFCD00037265
- Inchi: 1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24)/t15-/m0/s1
- InChI Key: CCLJGZGVIQBNDH-HNNXBMFYSA-N
- SMILES: OC([C@H](CC1C=CC=CC=1)NC(CNC(C1C=CC=CC=1)=O)=O)=O
Computed Properties
- Exact Mass: 326.12700
- Monoisotopic Mass: 326.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 1.7
- Topological Polar Surface Area: 95.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.267±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 174 ºC
- Boiling Point: 673.3°C at 760 mmHg
- Flash Point: 361°C
- Refractive Index: 1.599
- Solubility: Slightly soluble (2.6 g/l) (25 º C),
- PSA: 95.50000
- LogP: 2.01030
- Solubility: Not determined
(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid Security Information
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Storage Condition:−20°C
(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM185500-10g |
(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid |
744-59-2 | 95% | 10g |
$296 | 2021-06-09 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MH3856-1g |
(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid |
744-59-2 | ≥98% | 1g |
¥650元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MH3856-5g |
(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid |
744-59-2 | ≥98% | 5g |
¥2500元 | 2023-09-15 | |
| Alichem | A019110656-5g |
(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid |
744-59-2 | 95% | 5g |
$159.60 | 2023-09-01 | |
| Alichem | A019110656-10g |
(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid |
744-59-2 | 95% | 10g |
$266.24 | 2023-09-01 | |
| TRC | B130358-50mg |
(S)-2-(2-Benzamidoacetamido)-3-Phenylpropanoic Acid |
744-59-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B130358-100mg |
(S)-2-(2-Benzamidoacetamido)-3-Phenylpropanoic Acid |
744-59-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B130358-500mg |
(S)-2-(2-Benzamidoacetamido)-3-Phenylpropanoic Acid |
744-59-2 | 500mg |
$ 185.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H916961-1g |
Hippuryl-L-phenylalanine |
744-59-2 | 98% | 1g |
¥628.20 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H916961-5g |
Hippuryl-L-phenylalanine |
744-59-2 | 98% | 5g |
¥1,882.80 | 2022-01-14 |
(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid Suppliers
(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid
Introduction to (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic Acid (CAS No. 744-59-2)
(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid, with the CAS number 744-59-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its complex molecular structure, exhibits a unique set of chemical and biological properties that make it a valuable candidate for various research applications. Its molecular formula and stereochemical configuration contribute to its distinct reactivity and potential therapeutic benefits.
The compound's structure consists of a phenyl ring attached to a propanoic acid moiety, with an amide group linking a benzamido moiety to the second carbon of the propanoic acid chain. This arrangement creates a multifunctional scaffold that can interact with biological targets in diverse ways. The presence of the (S)-configuration at the chiral center further enhances its specificity, making it a promising candidate for enantioselective synthesis and drug development.
In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid plays a crucial role in determining its biological activity. Research has shown that the (S)-enantiomer often exhibits higher binding affinity and better pharmacokinetic properties, making it an attractive option for medicinal chemists.
One of the most compelling aspects of this compound is its potential application in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in various physiological processes, including signal transduction, DNA replication, and metabolic pathways. Inhibiting these enzymes has been a successful strategy in the treatment of several diseases, such as cancer, HIV, and inflammation-related disorders. The amide and benzamido groups in (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid provide multiple sites for interaction with protease active sites, making it a versatile scaffold for designing novel inhibitors.
Recent studies have demonstrated the compound's efficacy in inhibiting specific proteases, such as caspase-3 and matrix metalloproteinases (MMPs). These enzymes are implicated in various pathological processes, including apoptosis and tissue degradation. By targeting these enzymes, (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid has shown promise in preclinical models as a potential therapeutic agent. For instance, caspase-3 inhibition has been linked to anti-apoptotic effects, which could be beneficial in treating neurodegenerative diseases where apoptosis plays a significant role.
The compound's structural features also make it an interesting candidate for developing kinase inhibitors. Kinases are another class of enzymes involved in cell signaling pathways and are frequently dysregulated in cancer cells. Small molecule inhibitors targeting kinases have revolutionized cancer therapy over the past decade. The benzamido group in (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid can serve as a hinge-binding motif, interacting with critical residues in the ATP-binding pocket of kinases. This interaction can lead to the development of highly specific kinase inhibitors with improved selectivity and potency.
In addition to its protease and kinase inhibition capabilities, this compound has also been explored for its potential antimicrobial properties. The structural complexity of (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid allows it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have shown that derivatives of this compound exhibit activity against Gram-positive bacteria, making them promising candidates for developing new antibiotics.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. Advanced synthetic techniques, such as asymmetric hydrogenation and chiral auxiliary-assisted methods, have been employed to obtain the desired (S)-configuration. These synthetic strategies not only ensure the purity of the final product but also facilitate scale-up for industrial applications.
The pharmacokinetic profile of (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic use. In vitro studies have provided insights into its metabolic pathways, revealing that it is primarily metabolized by cytochrome P450 enzymes. This information is vital for predicting potential drug-drug interactions and dosing regimens.
The potential applications of this compound extend beyond pharmaceuticals into agrochemicals and material science. Its unique chemical properties make it suitable for developing novel agrochemicals that target plant pathogens or enhance crop productivity. Additionally, its ability to form stable complexes with metal ions could be exploited in material science for designing functional materials with applications in catalysis or sensing.
In conclusion, (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid (CAS No. 744-59-2) is a multifunctional compound with significant potential in various fields. Its structural features enable it to interact with biological targets such as proteases, kinases, and bacterial enzymes, making it a valuable tool for drug discovery and development. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern chemistry and biotechnology.
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